2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromobenzyl group and the isopropyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 2-bromobenzyl chloride, and isopropylamine.
Amidation Reaction: The (S)-2-amino-3-methylbutanoic acid is first converted to its corresponding amide by reacting with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Bromobenzylation: The resulting amide is then subjected to a nucleophilic substitution reaction with 2-bromobenzyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the amide group.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Triethylamine, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral amides with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amide and amino groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-bromobenzyl)-N-cyclopropyl-3-methylbutanamide
- (S)-2-Amino-N-(2-bromobenzyl)-N-methyl-3-methylbutanamide
- (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide
Uniqueness
(S)-2-Amino-N-(2-bromobenzyl)-N-isopropyl-3-methylbutanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H23BrN2O |
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Molecular Weight |
327.26 g/mol |
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3 |
InChI Key |
FTGBDHKWZYXBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C(C)C)N |
Origin of Product |
United States |
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